molecular formula C6H10O3 B075516 3-Methyl-2-oxovaleric acid CAS No. 1460-34-0

3-Methyl-2-oxovaleric acid

Cat. No.: B075516
CAS No.: 1460-34-0
M. Wt: 130.14 g/mol
InChI Key: JVQYSWDUAOAHFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-oxovaleric acid can be synthesized through the oxidation of isoleucine using specific oxidizing agents. One common method involves the use of potassium permanganate (KMnO4) in an alkaline medium. The reaction typically requires controlled temperature and pH conditions to ensure the selective oxidation of isoleucine to this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the microbial fermentation of isoleucine. Specific strains of bacteria or yeast are employed to convert isoleucine into this compound under controlled fermentation conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methyl-2-oxovaleric acid is used as a substrate to study the specificity, distribution, and kinetics of alpha-keto acid dehydrogenases. It is also employed in the synthesis of various organic compounds and as a reagent in chemical reactions .

Biology: In biological research, this compound is used to study metabolic pathways involving branched-chain amino acids. It serves as a biomarker for certain metabolic disorders, such as maple syrup urine disease, where its elevated levels indicate a disruption in isoleucine metabolism .

Medicine: The compound is used in clinical diagnostics to monitor and manage metabolic disorders. It is also being investigated for its potential neurotoxic effects and its role in neurodegenerative diseases .

Industry: In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its microbial fermentation process is optimized for large-scale production .

Comparison with Similar Compounds

  • 2-Oxo-3-methyl-N-valeric acid
  • 2-Oxo-3-methylpentanoic acid
  • 2-Oxo-3-methylvalerate
  • 2-Oxoisoleucine
  • 2-Oxokolavenic acid
  • 3-Ethyl-3-methylpyruvic acid
  • 3-Methyl-2-oxopentanoic acid
  • Alpha-keto-beta-methyl-N-valeric acid
  • Alpha-keto-beta-methylvaleric acid
  • Alpha-oxo-beta-methyl-N-valeric acid
  • Alpha-oxo-beta-methylvaleric acid
  • Ketoisoleucine

Uniqueness: 3-Methyl-2-oxovaleric acid is unique due to its specific role in the metabolism of isoleucine and its involvement in metabolic disorders such as maple syrup urine disease. Its ability to inhibit the alpha-ketoglutarate dehydrogenase complex and induce neurotoxic effects also distinguishes it from other similar compounds .

Properties

IUPAC Name

3-methyl-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQYSWDUAOAHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3715-31-9 (hydrochloride salt), 353241-22-2 (calcium 3-methyl-2-oxobutyrate dihydrate salt/solvate), 51828-94-5 (calcium 3-methyl-2-oxobutyrate salt/solvate)
Record name alpha-Keto-beta-methylvaleric acid
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DSSTOX Substance ID

DTXSID50862670
Record name alpha-Keto-beta-methylvaleric acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; slight fruity aroma
Record name 3-Methyl-2-oxopentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-oxopentanoic acid
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CAS No.

1460-34-0, 39748-49-7
Record name (±)-3-Methyl-2-oxovaleric acid
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Record name alpha-Keto-beta-methylvaleric acid
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Record name alpha-Keto-beta-methylvaleric acid
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Record name (±)-3-methyl-2-oxovaleric acid
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Record name 3-ETHYL-3-METHYLPYRUVIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main metabolic pathways involving 3-Methyl-2-oxovaleric acid?

A1: KMV is an intermediate in the metabolism of the branched-chain amino acid leucine. [] It is primarily catabolized by the branched-chain keto acid dehydrogenase complex (BCKDC), a mitochondrial enzyme complex. [] Dysregulation of BCKDC activity can lead to the accumulation of KMV and other BCKAs, as seen in Maple Syrup Urine Disease (MSUD). []

Q2: How does this compound act as a signaling molecule in inter-organ communication?

A2: Emerging research indicates that KMV, synthesized in browning adipocytes, can act as a metabokine. [, ] It is secreted via monocarboxylate transporters and induces a brown adipocyte-like phenotype in white adipocytes and promotes mitochondrial oxidative energy metabolism in skeletal myocytes. [, ] This suggests a role for KMV in regulating energy expenditure and glucose homeostasis.

Q3: What is the connection between this compound and oxidative stress in the liver?

A3: Studies have shown that formate, a one-carbon metabolite, can induce the release of superoxide and hydrogen peroxide (ROS) from mouse liver mitochondria, particularly in the presence of pyruvate. [] Interestingly, KMV, an inhibitor of 2-oxoglutarate dehydrogenase (OGDH), was found to inhibit this formate-induced increase in ROS production. [] This suggests a potential link between KMV levels and the regulation of oxidative stress in the liver.

Q4: Can this compound levels be used as a biomarker for certain diseases?

A4: Research suggests that KMV levels could be a potential biomarker for several conditions:

  • Maple Syrup Urine Disease (MSUD): Elevated levels of KMV in urine are a hallmark of MSUD, a genetic disorder characterized by BCKDC deficiency. []
  • Infertility: Significantly lower levels of KMV were observed in the seminal fluid of men with oligospermia compared to those with normospermia, suggesting a potential role of KMV in male fertility. []
  • Gestational Diabetes Mellitus (GDM): Elevated circulating concentrations of KMV were associated with higher odds of GDM in both South Asian and white European women. []
  • Parkinson's Disease: Personalized metabolic modeling suggests potential changes in KMV production in the gut microbiome of Parkinson's Disease patients. []
  • Severe Sarcopenia: Lower plasma concentrations of KMV were observed in older men with severe sarcopenia compared to healthy controls. []

Q5: How is this compound measured in biological samples?

A5: Various analytical techniques can be used to quantify KMV in biological samples, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV detection, are commonly used for separating and quantifying KMV after derivatization with reagents like 4-nitro-1,2-phenylenediamine (NPD) or 2,3-Diamino-2,3-dimethylbutane (DDB). [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity for KMV analysis, often requiring derivatization steps for volatile analysis. []
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS techniques provide high sensitivity and specificity for measuring KMV and other metabolites in complex biological matrices like serum and urine. [, , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to identify and quantify KMV in biological fluids, providing a comprehensive metabolic profile. [, ]

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